molecular formula C24H20N2O5 B3907384 4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B3907384
M. Wt: 416.4 g/mol
InChI Key: WBTAEIJMGSAPIV-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered aromatic ring containing nitrogen

Preparation Methods

The synthesis of 4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Benzoyl Group: This step involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Dimethoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a dimethoxyphenyl halide reacts with the pyrrole ring.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π stacking interactions with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other heterocyclic compounds such as:

    Imidazoles: These compounds contain a five-membered ring with two nitrogen atoms and are known for their antifungal and antibacterial properties.

    Pyrazoles: Similar to imidazoles, pyrazoles have a five-membered ring with two adjacent nitrogen atoms and are studied for their anti-inflammatory and analgesic activities.

    Indoles: These compounds feature a fused benzene and pyrrole ring and are important in the synthesis of pharmaceuticals and natural products.

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-3-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-30-17-10-11-19(31-2)18(13-17)21-20(22(27)15-7-4-3-5-8-15)23(28)24(29)26(21)16-9-6-12-25-14-16/h3-14,21,27H,1-2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTAEIJMGSAPIV-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
Reactant of Route 3
4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
Reactant of Route 4
4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
4-BENZOYL-5-(2,5-DIMETHOXYPHENYL)-3-HYDROXY-1-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

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